molecular formula C4H12N2O4S B3028988 Piperazine sulfate CAS No. 4554-26-1

Piperazine sulfate

Cat. No.: B3028988
CAS No.: 4554-26-1
M. Wt: 184.22 g/mol
InChI Key: MYNIYCGOBKAQAO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperazine sulfate primarily targets the GABA receptors located on muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The primary biochemical pathway affected by piperazine involves the GABAergic system . By acting as an agonist at GABA receptors, piperazine enhances the inhibitory effects of GABA in the nervous system . This leads to the paralysis of parasites, disrupting their normal functions and leading to their expulsion from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It readily absorbs water and carbon dioxide from the air , which may influence its bioavailability.

Result of Action

The primary result of piperazine’s action is the paralysis of parasites . This paralysis, caused by the drug’s action on GABA receptors, allows the host body to easily remove or expel the invading organism . This makes piperazine particularly effective in the treatment of infections caused by roundworms and pinworms .

Action Environment

The action of piperazine can be influenced by various environmental factors. For instance, its solubility properties can affect its absorption and distribution within the body . Furthermore, its ability to absorb water and carbon dioxide from the air can potentially impact its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Piperazine sulfate plays a significant role in biochemical reactions. It is often found in drugs or bioactive molecules, and its presence is due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating its insertion into the molecule .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in cancer cells . It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction at the molecular level, including binding interactions with biomolecules and changes in gene expression, contributes to its effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It is known to be highly soluble in water , which can affect its stability and degradation over time

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. As a general rule, dogs, cats, and livestock tolerate Piperazine very well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms

Transport and Distribution

It is known to be freely soluble in water , which may influence its localization or accumulation within cells

Subcellular Localization

It is known to bind to GABA receptors, which are located in the nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine sulfate can be synthesized through several methods. One common method involves the reaction of piperazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting piperazine with sulfuric acid in large-scale reactors. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Piperazine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Piperazine sulfate is unique due to its dual nitrogen atoms in the ring structure, which allows for a variety of chemical modifications and applications. Its ability to act as an anthelmintic agent by paralyzing parasitic worms sets it apart from other similar compounds .

Properties

IUPAC Name

piperazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNIYCGOBKAQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71607-28-8, 110-85-0 (Parent)
Details Compound: Piperazine, sulfate (2:1)
Record name Piperazine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71607-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Piperazine, sulfate (2:1)
Record name Piperazine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50189516
Record name Piperazine sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID50189516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-26-0, 4554-26-1
Record name Piperazine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3597-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Piperazine Sulfate
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Record name PIPERAZINE SULFATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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